

Guanethidine-Induced Chemical Sympathectomy in Rats: Application Notes and Protocols

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Compound of Interest

Compound Name: Guanethidine

Cat. No.: B1672426

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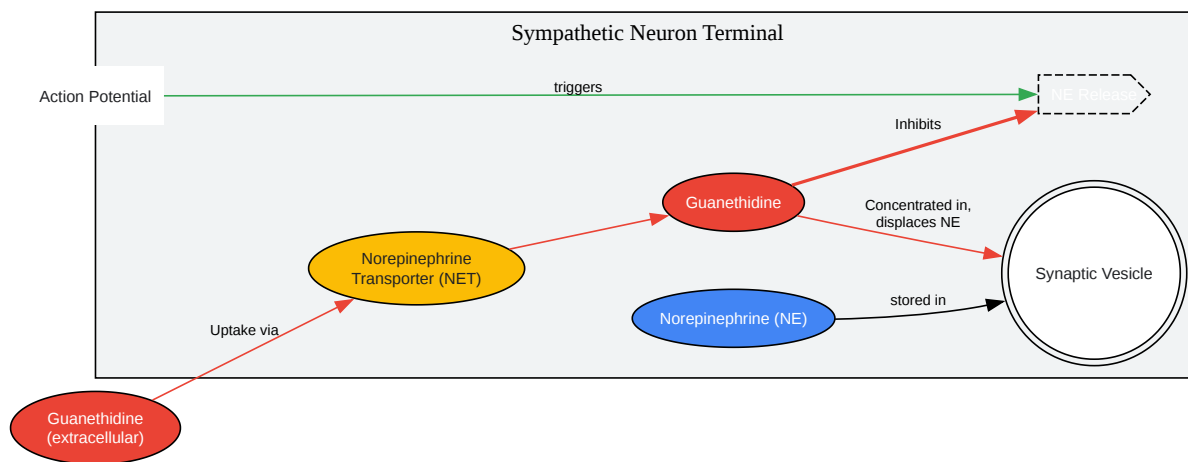
For Researchers, Scientists, and Drug Development Professionals

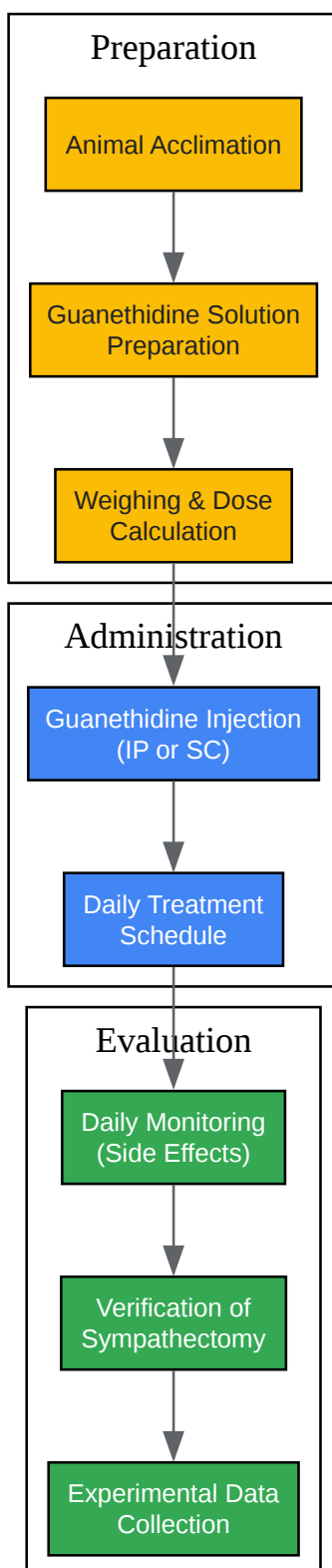
This document provides detailed application notes and experimental protocols for inducing chemical sympathectomy in rats using **guanethidine**. This technique is a critical tool in neuroscience, cardiovascular, and immunological research, allowing for the investigation of the sympathetic nervous system's role in various physiological and pathological states.

Mechanism of Action

Guanethidine is a postganglionic sympathetic neuron-blocking agent. Its selective action is based on its uptake into sympathetic neurons via the norepinephrine transporter (NET).[1][2] Once inside the neuron, **guanethidine** is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2][3] This leads to an inhibition of NE release in response to nerve impulses, effectively blocking sympathetic neurotransmission.[1][3] Chronic administration of high doses of **guanethidine** can result in the destruction of peripheral sympathetic neurons, leading to a long-lasting chemical sympathectomy.[1][4]

Signaling Pathway of Guanethidine





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